molecular formula C17H16FN3O2 B3020684 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone CAS No. 478247-92-6

3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone

Cat. No. B3020684
CAS RN: 478247-92-6
M. Wt: 313.332
InChI Key: GTVXQXVCTXQQMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Antibacterial Activity

This compound could potentially have antibacterial properties. A study reported the synthesis of Schiff base derivatives containing indole and triazole, which showed excellent antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis .

Antifungal Activity

The compound could also have antifungal properties. The derivatives of 1,3-diazole, a similar compound, have shown different biological activities such as antifungal activity .

Antitubercular Activity

The compound might have potential antitubercular activity. The derivatives of 1,3-diazole have shown antitubercular activity .

Anti-inflammatory Activity

The compound could potentially have anti-inflammatory properties. The derivatives of 1,3-diazole have shown anti-inflammatory activity .

Antitumor Activity

The compound might have potential antitumor activity. The derivatives of 1,3-diazole have shown antitumor activity .

Antioxidant Activity

The compound could potentially have antioxidant properties. The derivatives of 1,3-diazole have shown antioxidant activity .

Future Directions

The broad range of chemical and biological properties of imidazole makes it a valuable synthon in the development of new drugs . Future research will likely continue to explore the synthesis and applications of novel imidazole derivatives.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-13-3-1-12(2-4-13)9-15-16(22)6-8-21(17(15)23)7-5-14-10-19-11-20-14/h1-4,6,8,10-11,22H,5,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVXQXVCTXQQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CN(C2=O)CCC3=CN=CN3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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